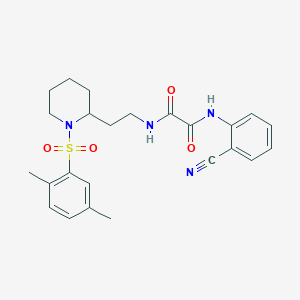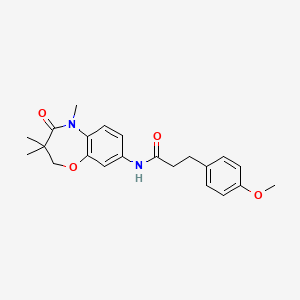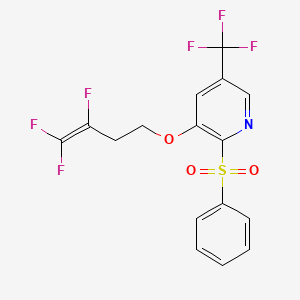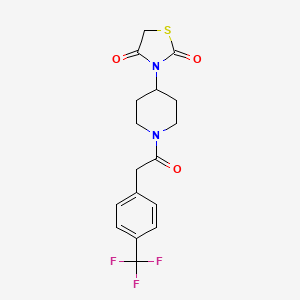![molecular formula C11H17N3O B2665410 N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide CAS No. 1156702-73-6](/img/structure/B2665410.png)
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide is an organic compound that features a pyrazole ring substituted with two methyl groups at positions 3 and 5
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide typically involves the following steps:
Formation of 3,5-dimethylpyrazole: This can be achieved by condensing acetylacetone with hydrazine.
Alkylation: The 3,5-dimethylpyrazole is then alkylated with 3-bromopropylamine to form N-(3-(3,5-dimethylpyrazol-1-yl)propyl)amine.
Amidation: Finally, the N-(3-(3,5-dimethylpyrazol-1-yl)propyl)amine is reacted with acryloyl chloride to yield this compound.
Industrial Production Methods
Industrial production methods for this compound would likely involve similar steps but on a larger scale, with optimizations for yield and purity. This might include the use of continuous flow reactors and advanced purification techniques such as chromatography.
Análisis De Reacciones Químicas
Types of Reactions
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the amide and pyrazole nitrogen atoms.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the pyrazole ring.
Reduction: Reduced forms of the amide group.
Substitution: Various substituted derivatives depending on the nucleophile used.
Aplicaciones Científicas De Investigación
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide has several applications in scientific research:
Chemistry: Used as a ligand in coordination chemistry to form complexes with transition metals.
Biology: Investigated for its potential as an enzyme inhibitor due to its pyrazole moiety.
Medicine: Explored for its potential therapeutic effects, particularly in the treatment of inflammatory diseases.
Industry: Utilized in the synthesis of advanced materials and polymers.
Mecanismo De Acción
The mechanism of action of N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide involves its interaction with specific molecular targets:
Molecular Targets: Enzymes and receptors that have binding sites for pyrazole derivatives.
Pathways Involved: The compound may inhibit enzyme activity by binding to the active site, thereby blocking substrate access.
Comparación Con Compuestos Similares
Similar Compounds
3,5-Dimethylpyrazole: A precursor to N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide.
N-(3-(3,5-dimethylpyrazol-1-yl)propyl)amine: An intermediate in the synthesis of the target compound.
Acryloyl chloride: Used in the final amidation step.
Uniqueness
This compound is unique due to its specific structure, which combines a pyrazole ring with an amide and an alkene group. This combination imparts distinct chemical properties and reactivity, making it valuable for various applications.
Propiedades
IUPAC Name |
N-[3-(3,5-dimethylpyrazol-1-yl)propyl]prop-2-enamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3O/c1-4-11(15)12-6-5-7-14-10(3)8-9(2)13-14/h4,8H,1,5-7H2,2-3H3,(H,12,15) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CBLLVVJDEYLTAK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1CCCNC(=O)C=C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
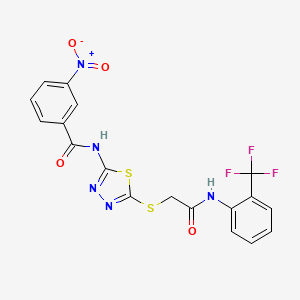
![N-{2-[2-(4-methoxyphenyl)-1,3-thiazol-4-yl]ethyl}-4,6-dimethylpyrimidine-2-carboxamide](/img/structure/B2665330.png)
![N-[1-(4,5-dimethyl-6-oxo-1,6-dihydropyrimidin-2-yl)-3-methyl-1H-pyrazol-5-yl]-N'-(3,3,5-trimethylcyclohexyl)ethanediamide](/img/structure/B2665331.png)
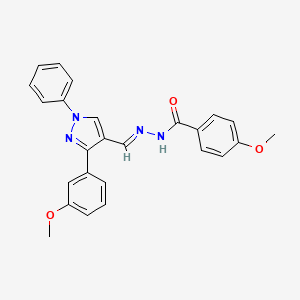
![N-benzyl-2-{[1-(2,4-dimethoxyphenyl)-1H-imidazol-2-yl]sulfanyl}acetamide](/img/structure/B2665333.png)
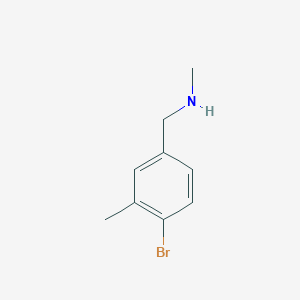
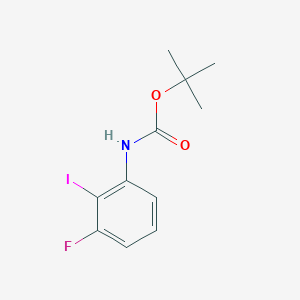
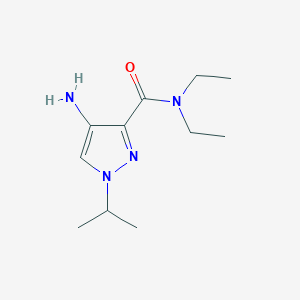
![N-[5-(4-chlorophenyl)-1,2,4-thiadiazol-3-yl]-2-{[5-(4-chlorophenyl)thieno[2,3-d]pyrimidin-4-yl]sulfanyl}acetamide](/img/structure/B2665339.png)
![[(3-Chlorophenyl)carbamoyl]methyl 5-bromofuran-2-carboxylate](/img/structure/B2665342.png)
